molecular formula C10H13NO4S B3370825 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid CAS No. 54516-07-3

2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

Cat. No.: B3370825
CAS No.: 54516-07-3
M. Wt: 243.28 g/mol
InChI Key: GZDZCAIRTNYHPW-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 genetically encoded in living organisms for protein synthesis. google.comgoogle.com These compounds can be naturally occurring metabolites or, more commonly, synthetically produced in a laboratory. google.comgoogle.com UAAs are structurally diverse; they may possess altered side chains, different backbone structures, or novel functional groups compared to their natural counterparts. smolecule.com This structural novelty allows for the introduction of unique chemical properties and reactivities when they are incorporated into peptides or used as standalone molecules. nih.gov

This compound is a chiral amino acid derivative that falls squarely within this class of synthetic compounds. smolecule.com It is an analogue of the natural aromatic amino acid L-phenylalanine. Its structure is characterized by an amino group and a carboxylic acid group attached to the alpha-carbon, but it is distinguished by the presence of a methylsulfonyl (–SO₂CH₃) group at the para-position of the phenyl ring side chain. smolecule.com This modification significantly alters the electronic and steric properties of the side chain compared to phenylalanine.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 2-amino-3-(4-methylsulfonylphenyl)propanoic acid
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N
InChI Key GZDZCAIRTNYHPW-UHFFFAOYSA-N

Data sourced from Smolecule smolecule.com

Significance as a Research Building Block and Chemical Probe

The primary significance of this compound in academic and industrial research lies in its role as a specialized chemical building block. Unnatural amino acids are widely utilized as structural elements for developing new therapeutic drugs and creating peptidomimetics with enhanced stability or activity. nih.gov

Specifically, derivatives of this compound are crucial intermediates in the synthesis of important pharmaceuticals. smolecule.com Notably, L-threo-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is a key precursor in the manufacturing of the broad-spectrum antibiotics thiamphenicol (B1682257) and its fluorinated analogue, florfenicol (B1672845). google.com Florfenicol is a synthetic antibiotic used extensively in veterinary medicine to treat respiratory diseases in cattle and infections in aquaculture. nih.govebi.ac.uk The synthesis pathways for these antibiotics rely on the specific stereochemistry and functionality provided by this unnatural amino acid core structure. google.comgoogle.com

While many unnatural amino acids are designed to function as chemical probes—tools for studying biological processes—the documented application of this compound is predominantly as a synthetic intermediate. UAAs designed as probes often contain functionalities like fluorescent tags, photo-crosslinkers, or vibrational reporters that allow for the investigation of protein structure, function, and interactions. google.com Although the methylsulfonyl group modifies the electronic properties of the phenyl ring, this compound is not primarily recognized for use as a probe in the way that specifically engineered fluorescent or photo-reactive amino acids are.

Overview of Current and Emerging Research Trajectories for the Chemical Compound

The current research landscape for this compound and its close derivatives remains heavily focused on its established role in pharmaceutical synthesis. Ongoing research often involves the optimization of synthetic routes to produce florfenicol and related antibiotics, seeking to improve yield, stereoselectivity, and cost-effectiveness. google.com This includes the exploration of both traditional chemical synthesis and enzymatic methods. google.comsmolecule.com

There are indications of broader research interests, with some sources suggesting the compound is being investigated for potential applications in studying cell adhesion mechanisms or in the development of new therapeutics for inflammatory diseases. smolecule.com However, detailed academic studies focusing on these specific new trajectories are not yet prominent in the published literature.

Emerging research in the broader field of unnatural amino acids is centered on their site-specific incorporation into proteins to create novel biologics with enhanced therapeutic properties or to serve as sophisticated biological probes. While this compound is not currently a major subject of this type of research, its status as a modified phenylalanine analogue presents a potential, yet unexplored, avenue for future investigation. Researchers could, in principle, use it to probe or modulate the properties of peptides and proteins where phenylalanine plays a critical role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-methylsulfonylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZCAIRTNYHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 4 Methylsulfonyl Phenyl Propionic Acid

Strategies for Chemical Synthesis

Multi-Step Synthetic Routes to the Chemical Compound

The synthesis of 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid can be approached through various multi-step pathways, often analogous to general methods for α-amino acid synthesis. One common conceptual approach begins with a precursor containing the 4-(methylsulfonyl)phenyl moiety, which is then elaborated to introduce the amino and propionic acid functionalities.

For instance, a plausible route could start from p-methylsulfonyl acetophenone, which can undergo reactions to form indole (B1671886) derivatives as seen in the synthesis of related structures. nih.gov A more direct pathway to the amino acid would likely involve a derivative such as 4-(methylsulfonyl)benzaldehyde (B46332). This aldehyde can serve as a key starting material in classic amino acid syntheses like the Strecker synthesis or by undergoing condensation with a glycine (B1666218) equivalent followed by reduction and hydrolysis.

Another potential pathway involves the modification of a pre-existing amino acid scaffold. For example, a suitably protected derivative of phenylalanine could undergo electrophilic aromatic substitution to introduce the methylsulfonyl group, although directing the substitution to the para position would be a key challenge. rsc.org The synthesis of related compounds, such as intermediates for the antibiotics florfenicol (B1672845) and thiamphenicol (B1682257), provides insight into relevant synthetic transformations. google.comgoogle.com

StepReaction TypeStarting MaterialReagent(s)Intermediate/Product
1Condensation4-(methylsulfonyl)benzaldehydeN-acetylglycine, Acetic anhydride, Sodium acetateAzlactone intermediate
2Hydrolysis/ReductionAzlactone intermediateRed phosphorus, Hydroiodic acidRacemic N-acetyl-2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid
3HydrolysisN-acetyl intermediateAqueous acid (e.g., HCl)Racemic this compound

This interactive table outlines a hypothetical synthetic route based on the Erlenmeyer-Plöchl synthesis, a common method for producing α-amino acids.

Precursor Chemistry and Reaction Pathways in its Synthesis

The selection of precursors is critical to the successful synthesis of this compound. Key starting materials typically contain the characteristic sulfonylphenyl group.

Key Precursors:

4-(Methylsulfonyl)benzaldehyde: This is a versatile precursor for building the side chain. It can react with glycine derivatives or undergo Strecker synthesis (reaction with an amine and cyanide source) to form an α-aminonitrile, which is then hydrolyzed to the target amino acid.

Glycine Esters and Imines: These compounds are useful building blocks for creating non-proteinogenic α-amino acids. researchgate.net Schiff bases derived from glycine esters can be alkylated with a halide such as 4-(methylsulfonyl)benzyl bromide to introduce the desired side chain. researchgate.net

4-(Methylthio)phenyl derivatives: Synthesis can also proceed from the corresponding thioether (methylthio) compound, with oxidation to the sulfone being a late-stage step. This strategy is employed in the synthesis of intermediates for thiamphenicol. google.comgoogle.com

The reaction pathways involve fundamental organic transformations. Condensation reactions, such as the Knoevenagel or Erlenmeyer-Plöchl condensations, are used to form the carbon-carbon bond between the aromatic ring side-chain and the amino acid backbone. researchgate.net Subsequent steps typically involve reduction of a double bond and hydrolysis of protecting groups (like esters or amides) under acidic or basic conditions to liberate the final amino acid. orgsyn.org

Stereoselective Synthesis and Chiral Resolution

Since this compound possesses a stereogenic center at the α-carbon, controlling its stereochemistry is of paramount importance. Methodologies to achieve this include enzymatic resolutions and asymmetric catalysis. The development of strategies to obtain single enantiomers has grown significantly due to regulatory demands for stereochemically pure molecules in various industries. nih.gov

Enzymatic Approaches for Stereoisomer Enrichment of Related Propionic Acid Derivatives

Enzymatic methods offer a highly selective means of resolving racemic mixtures of amino acids and their derivatives. These biocatalytic approaches are valued for their high efficiency and operation under mild conditions.

A highly relevant example is the stereoisomeric enrichment of the related compound, D,L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, an intermediate in the synthesis of florfenicol. google.comgoogle.com In this process, the enzyme D-threonine aldolase (B8822740) is used to selectively cleave the D-threo isomer into 4-(methylsulfonyl)benzaldehyde and glycine. google.comgoogle.comgoogleapis.com The desired L-threo isomer remains unreacted and can be isolated with a high enantiomeric excess (ee), often exceeding 96%. google.comgoogleapis.com The byproducts from the D-isomer can be recovered and recycled, making the process highly efficient. google.com

Other enzymatic strategies are widely used for resolving racemic 2-arylpropionic acids. Lipases and esterases are commonly employed for the kinetic resolution of racemic esters of these acids. nih.govmdpi.com For example, esterases from Pseudomonas sp. or engineered variants can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. nih.govresearchgate.net This approach has been successfully applied to the production of optically pure (S)-ibuprofen and (S)-ketoprofen. nih.govmdpi.com

EnzymeSubstrateMethodOutcomeReference(s)
D-Threonine AldolaseD,L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acidSelective cleavage of D-isomerL-threo isomer with >96% ee google.comgoogle.comgoogleapis.com
Lipase from Pseudomonas sp.Racemic 2-arylpropionic acid estersEnantioselective esterification/hydrolysisEnantiomerically pure products (>99% ee) researchgate.net
Esterase (Est924 variant M3)Racemic ethyl 2-arylpropionates (e.g., ketoprofen (B1673614) ethyl ester)Kinetic resolution via hydrolysis(S)-ketoprofen with 86% ee nih.gov

This interactive table summarizes enzymatic methods used for the stereoisomeric enrichment of propionic acid derivatives.

Chiral Catalysis in Asymmetric Synthesis of Amino Acid Derivatives

Asymmetric catalysis provides a powerful alternative to resolution for obtaining enantiomerically pure compounds by directly synthesizing the desired stereoisomer. This is achieved using small amounts of a chiral catalyst. researchgate.net

Chiral aldehyde catalysis has emerged as an effective strategy in asymmetric amino acid chemistry. frontiersin.org Catalysts derived from chiral binaphthol (BINOL) aldehydes can activate N-unprotected amino esters to facilitate asymmetric α-functionalization reactions. frontiersin.orgnih.gov These organocatalytic systems work by forming chiral Schiff base intermediates, which control the facial selectivity of subsequent reactions. frontiersin.orgnih.gov

Another approach involves the use of chiral amines as nucleophilic catalysts. acs.org For instance, chiral alkaloids have been used to catalyze the asymmetric alcoholysis of disubstituted ketenes, providing access to optically pure arylpropionic acids. acs.org Furthermore, combinations of organic catalysts with transition metals can create highly effective ternary catalytic systems for asymmetric transformations of amino acid derivatives. frontiersin.orgnih.gov

Catalyst TypeExampleReactionApplicationReference(s)
Chiral AldehydeBINOL aldehydeAsymmetric α-functionalizationSynthesis of α-functionalized chiral primary amines frontiersin.orgnih.gov
Chiral AmineQuinidineAsymmetric alcoholysis of ketenesSynthesis of optically pure arylpropionic acids acs.org
Ternary SystemZn–Schiff base complex + BINOL aldehyde + Lewis acidAsymmetric transformationsCatalysis for amine chemistry frontiersin.orgnih.gov

This interactive table details different approaches in chiral catalysis for the asymmetric synthesis of amino acid derivatives.

Control of Stereogenic Centers in this compound Synthesis

The control of the single stereogenic center in this compound is achieved through the application of the synthetic strategies outlined previously: enzymatic resolution or asymmetric catalysis. nih.gov

Resolution of a Racemic Mixture: This is a common and practical approach. A non-stereoselective synthesis is first performed to produce the racemic amino acid. Subsequently, an enzymatic method, such as the one using D-threonine aldolase on a related precursor, can be employed to selectively remove the unwanted enantiomer. google.comgoogle.com This process of kinetic resolution is a well-established method for producing enantiomerically enriched α-amino acids. nih.gov

Asymmetric Synthesis: This strategy aims to create the desired stereogenic center selectively from the outset. By using a chiral catalyst, such as a BINOL-derived aldehyde or a chiral phase-transfer catalyst during the alkylation of a glycine Schiff base, the synthesis can be directed to produce predominantly one enantiomer. researchgate.netfrontiersin.org This avoids the loss of 50% of the material inherent in classical resolutions and is often a more elegant and efficient approach. nih.gov The choice between resolution and asymmetric synthesis often depends on factors like catalyst cost, substrate scope, and scalability of the process.

Chemical Derivatization and Analog Generation

The structural framework of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating diverse analogs. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and developing new molecules for advanced research applications, including medicinal chemistry and materials science. The primary sites for modification include the amino group, the carboxylic acid group, the aromatic phenyl ring, and the methylsulfonyl moiety.

As a non-canonical amino acid, this compound undergoes typical reactions associated with its constituent functional groups. smolecule.com The primary aliphatic amine and the carboxylic acid are readily accessible for a wide range of chemical transformations.

The amino group is a key site for derivatization. Standard acylation reactions can be performed to introduce various substituents. Reagents such as succinimidyl esters or isothiocyanates are commonly used to form stable carboxamides and thioureas, respectively. thermofisher.com For example, acetylation of the amino group has been reported in the synthesis of related compounds, such as 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid, which was investigated as an inhibitor of protein amyloidogenesis. rsc.org The reactivity of the amino group is pH-dependent, with optimal conditions for modifying lysine-like ε-amino groups typically occurring between pH 8.5 and 9.5. thermofisher.com

The carboxylic acid group can be readily converted into esters, amides, or reduced to an alcohol. smolecule.com

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. This modification is often used to mask the polarity of the carboxylic acid or to create prodrugs.

Amidation: Coupling with primary or secondary amines, often facilitated by standard peptide coupling reagents, results in the formation of amides. This allows for the incorporation of the amino acid scaffold into peptide chains or the attachment of other molecular fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol. For instance, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid can be esterified and subsequently reduced to yield D-threo 2-amino-3-(4-methylsulphonylphenyl)propane-1,3-diol, an intermediate in the synthesis of antibiotics like florfenicol. google.com

These modifications are fundamental in transforming the parent molecule into a wide array of derivatives with altered physicochemical properties and biological activities.

Functional GroupReaction TypeReagent/ConditionProduct
Amino GroupAcylation (Amide formation)Succinimidyl Esters, Acid ChloridesCarboxamide
Amino GroupThiourea formationIsothiocyanatesThiourea
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Carboxylic AcidReductionReducing Agent (e.g., via ester)Primary Alcohol

The phenyl ring and the methylsulfonyl group provide further opportunities for structural diversification, although they are generally less reactive than the amino and carboxyl groups.

Phenyl Ring Transformations: The aromatic ring can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing nature of the methylsulfonyl group directs incoming electrophiles primarily to the meta position relative to the sulfone. However, modifications can be achieved through multi-step synthetic sequences. For example, related phenylalanine derivatives have been functionalized at the para-position of the phenyl ring via diazotization and azo coupling reactions to introduce new substituents. rsc.org

Modern synthetic methods also offer pathways to transform related sulfur-containing functional groups. For instance, recent advances in catalysis have enabled the denitrative C–N cross-coupling of NH-sulfoximines (aza-analogs of sulfones) with nitroarenes, showcasing novel ways to form bonds at the sulfur center. acs.org While not a direct transformation of the methylsulfonyl group itself, such research illustrates the ongoing development of synthetic tools for manipulating complex sulfur functionalities.

MoietyReaction TypePotential OutcomeNotes
Phenyl RingElectrophilic Aromatic SubstitutionIntroduction of new substituents (e.g., nitro, halo)Directed meta to the sulfonyl group.
Methylsulfonyl GroupReductionSulfoxide or SulfideRequires strong reducing conditions.
Methylsulfonyl GroupOxidationNot possibleSulfur is in its highest oxidation state.

The synthesis of structurally related analogs of this compound is a key strategy in drug discovery and chemical biology. By systematically altering different parts of the molecule, researchers can probe biological mechanisms and optimize properties such as potency, selectivity, and pharmacokinetics.

One common approach is to use the core amino acid structure as a scaffold and append various chemical moieties. For example, research on other 2-phenylpropionic acid derivatives has involved synthesizing a series of compounds where different heterocyclic rings, such as triazoles or benzimidazoles, were attached to the phenyl ring via a thio-methyl linker. nih.gov This strategy aimed to create dual-action agents with combined anti-inflammatory and antibacterial properties. nih.gov

Another strategy involves modifying the core structure through molecular hybridization. This was demonstrated in the design of phosphodiesterase inhibitors, where the insertion of a methyl group at an amide nitrogen significantly increased biological activity. nih.gov This "magic methyl" effect highlights how even small structural changes can lead to substantial improvements in a compound's pharmacodynamic profile. nih.gov

Furthermore, the core structure can be incorporated into larger molecules or used as a building block for peptidomimetics. mdpi.com Non-canonical amino acids are valuable for creating peptides with enhanced stability or specific secondary structures. mdpi.com Analogs can also be generated by forming ionic liquids, as seen with ibuprofen, where esterification of the carboxyl group with amino acid esters was used to improve properties like skin permeability. mdpi.com The synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives through Fischer indole synthesis represents another advanced application, creating multi-target compounds with potential antimicrobial and anti-inflammatory activities. nih.gov

Analog TypeSynthetic StrategyResearch ApplicationReference Example
Heterocyclic DerivativesAttachment of heterocycles to the phenyl ringDevelopment of dual-action COX-inhibitory and antibacterial agents2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid nih.gov
Indole AnalogsFischer indole synthesis using a related ketoneCreation of multi-target antimicrobial and anti-inflammatory agents2-(4-methylsulfonyl phenyl) indole derivatives nih.gov
Ionic LiquidsSalt formation with amino acid estersEnhancement of physicochemical properties like permeabilityIbuprofenates of isopropyl amino acid esters mdpi.com
Methylated AnalogsStrategic placement of methyl groupsImprovement of pharmacodynamic and pharmacokinetic propertiesN-methylated N-acylhydrazones nih.gov

Advanced Analytical and Structural Characterization of 2 Amino 3 4 Methylsulfonyl Phenyl Propionic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from impurities and for assessing its stereoisomeric composition. High-Performance Liquid Chromatography (HPLC) is the primary technique utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid and quantifying any process-related impurities or degradation products.

Method development typically involves screening various stationary phases and mobile phase compositions to achieve optimal separation. A common approach utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid like trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govpensoft.net The separation is often performed using an isocratic or gradient elution program to ensure the resolution of all relevant compounds. wu.ac.th Detection is commonly carried out using a UV detector at a wavelength where the phenyl group exhibits strong absorbance, such as 225-230 nm. nih.govpensoft.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pensoft.netpurdue.edu Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. purdue.edupom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. pom.go.idresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pensoft.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.govwu.ac.th

Table 1: Typical HPLC Method Validation Parameters
ParameterTypical Acceptance CriteriaDescription
Linearity (Correlation Coefficient, r²)≥ 0.999Demonstrates a direct relationship between detector response and concentration. pom.go.id
Accuracy (% Recovery)98.0% - 102.0%Measures the agreement between the experimental value and the true value. pom.go.id
Precision (RSD)≤ 2.0%Indicates the closeness of repeated measurements. pensoft.net
LOD (Signal-to-Noise Ratio)3:1The lowest concentration of the analyte that can be reliably detected. wu.ac.th
LOQ (Signal-to-Noise Ratio)10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. wu.ac.th

Chiral HPLC for Stereoisomeric Purity Determination and Enantiomeric Excess (ee) Measurement

The molecule this compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since different enantiomers can have distinct pharmacological activities, it is crucial to control the stereoisomeric purity of the desired enantiomer. phenomenex.com Chiral HPLC is the most effective technique for this purpose. phenomenex.comgoogle.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated broad applicability for separating the enantiomers of amino acids and their derivatives. nih.govyakhak.org Another class of CSPs, known as Pirkle-type or donor-acceptor phases, can also be effective. researchgate.net

The mobile phase in chiral HPLC often consists of a non-polar solvent system, such as hexane, with a polar modifier like 2-propanol or ethanol. yakhak.orgresearchgate.net The choice of CSP and mobile phase is determined empirically to achieve baseline resolution between the enantiomers. Once separated, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

This measurement is a critical quality attribute, ensuring the stereochemical integrity of the compound. heraldopenaccess.usnih.gov

Table 2: Illustrative Chiral HPLC Separation Conditions
ParameterCondition
Chiral Stationary Phase (CSP)Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane / 2-Propanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Column Temperature25 °C

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within the this compound molecule.

X-ray Crystallography for Solid-State Structure Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

Table 3: Representative Crystallographic Data for a Related Structure
ParameterValue
Chemical FormulaC₁₂H₁₇NO₅S
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.8123
b (Å)11.382
c (Å)12.637
α (°)94.952
β (°)100.530
γ (°)94.298
Volume (ų)675.1

Data derived from a related compound, rac-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the para-substituted phenyl ring would typically appear as two doublets in the region of 7.5-8.0 ppm. The proton on the alpha-carbon (CH) would likely be a triplet or a doublet of doublets around 4.0-4.5 ppm, coupled to the adjacent methylene (B1212753) protons. The diastereotopic protons of the methylene group (CH₂) at the beta-position would appear as a multiplet, likely a pair of doublets of doublets, around 3.0-3.5 ppm. The methyl protons of the sulfonyl group would give rise to a sharp singlet at approximately 3.0 ppm. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon skeleton. A unique signal is expected for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum (~170-175 ppm). The aromatic carbons would appear in the 125-145 ppm range. The alpha-carbon would be expected around 55-60 ppm, while the beta-carbon would be found further upfield (~35-40 ppm). The methyl carbon of the sulfonyl group would produce a signal around 40-45 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
COOHBroad singlet (~11-12)~173
Aromatic CH (ortho to SO₂Me)Doublet (~7.8)~130
Aromatic CH (meta to SO₂Me)Doublet (~7.5)~128
α-CHMultiplet (~4.2)~58
β-CH₂Multiplet (~3.2)~38
SO₂CH₃Singlet (~3.0)~43
NH₂Broad singletN/A

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. Using electrospray ionization (ESI), the compound can be analyzed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The measured exact mass can then be compared to the calculated theoretical mass to confirm the molecular formula, C₁₀H₁₃NO₄S.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely induce characteristic fragmentation patterns. nih.gov Common fragmentation pathways for α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the amino acid backbone. nih.gov Other expected fragmentations for this specific molecule would involve cleavage of the Cα-Cβ bond, loss of the entire methylsulfonylphenylmethyl side chain, or loss of the methylsulfonyl group (SO₂CH₃). Analyzing these fragment ions helps to piece together and confirm the molecular structure.

Table 5: HRMS Data and Expected Fragmentation
ParameterValue / Description
Molecular FormulaC₁₀H₁₃NO₄S
Calculated Monoisotopic Mass243.0565 Da
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Parent Ion [M+H]⁺m/z 244.0638
Major Expected Fragment Ions (from [M+H]⁺)Loss of H₂O + CO (common for α-amino acids)
Loss of COOH group
Cleavage of Cα-Cβ bond, leading to fragments related to the side chain and the glycine (B1666218) moiety.

Other Advanced Spectroscopic Methods for Mechanistic and Stereochemical Insights (e.g., Circular Dichroism)

The unambiguous assignment of stereochemistry and the elucidation of conformational dynamics are critical in the study of chiral molecules like this compound. Beyond standard NMR and mass spectrometry techniques, advanced chiroptical spectroscopic methods provide profound insights into the three-dimensional structure of such compounds. These methods are particularly sensitive to the spatial arrangement of atoms and functional groups, making them indispensable for stereochemical and mechanistic investigations.

Circular Dichroism (CD) spectroscopy is a premier technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce distinct, mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity. The technique is especially valuable for analyzing the electronic transitions of chromophores within the molecule. For derivatives of phenylalanine, such as the title compound, the phenyl ring serves as a key chromophore, and its electronic transitions are sensitive to the stereochemistry at the adjacent chiral center. nih.gov

Vibrational Circular Dichroism (VCD) extends these principles into the infrared and near-infrared regions, measuring the differential absorption of circularly polarized IR radiation by vibrational transitions within the molecule. wikipedia.org VCD provides detailed 3D structural information because it is sensitive to the mutual orientation of different groups in a molecule. wikipedia.org A significant advantage of VCD is that the absolute configuration of a small chiral molecule can be determined by comparing the experimental VCD spectrum with a spectrum simulated from quantum mechanical calculations, often using density functional theory (DFT). wikipedia.orgnih.gov This combined experimental and computational approach is a powerful tool for assigning the absolute (R/S) configuration of molecules in solution without the need for crystallization. wikipedia.org

For amino acids and their derivatives, VCD spectra can reveal information about their conformation and the effects of solvent on their structure, such as the stabilization of zwitterionic species. wikipedia.org The application of VCD to solid-state samples is also an emerging area, expanding its utility. researchgate.net

Another related technique is Optical Rotatory Dispersion (ORD), which measures the change in the angle of plane-polarized light as a function of wavelength. nih.gov ORD and CD are closely related phenomena (governed by the Kronig-Kramers relations) and can both be used to assign the absolute configuration of chiral molecules, including aromatic amino acids. rsc.org

The application of these methods can provide crucial data for mechanistic studies. For instance, CD spectroscopy can be used to monitor the stereochemical outcome of a reaction or to study the binding interactions of a chiral molecule with a larger biological target, such as a protein. nih.gov The changes in the CD spectrum upon binding can provide information about the conformational changes in both the small molecule and the macromolecule, revealing insights into the recognition and binding mechanism at a molecular level. nih.gov

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Description
L-2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid~215+15,000Positive Cotton effect associated with the phenyl chromophore
L-2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid~265-500Negative Cotton effect associated with the phenyl chromophore
D-2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid~215-15,000Negative Cotton effect (mirror image of L-enantiomer)
D-2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid~265+500Positive Cotton effect (mirror image of L-enantiomer)

Mechanistic Biological and Biochemical Investigations of 2 Amino 3 4 Methylsulfonyl Phenyl Propionic Acid and Its Analogs Non Clinical Focus

Molecular Target Identification and Characterization (in vitro)

In vitro studies are fundamental to identifying the molecular targets of a chemical compound and characterizing the nature of its interactions. These investigations typically involve isolated enzymes, receptors, and other proteins to understand binding kinetics, inhibition mechanisms, and modulatory effects.

The structural components of 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid, particularly the sulfonamide-like methylsulfonyl group, suggest a potential for interaction with various enzymes. Primary sulfonamides are a well-known class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). While the subject compound is not a primary sulfonamide, analogs containing the benzenesulfonamide (B165840) moiety have been extensively studied as potent inhibitors of human carbonic anhydrase (hCA) isozymes.

For instance, studies on 1,3,5-triazine (B166579) derivatives conjugated with 4-aminobenzenesulfonamide and various amino acids have demonstrated potent, low-nanomolar inhibition of several hCA isozymes, including the tumor-associated hCA IX and hCA XII. nih.gov The mechanism of inhibition for sulfonamides typically involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located within the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. The affinity and selectivity of these inhibitors are further influenced by interactions between the rest of the molecule and amino acid residues lining the active site cavity.

Derivatives with non-polar amino acid side chains, such as tryptophan, have shown particularly strong inhibition of hCA XII, suggesting that the properties of the amino acid component significantly modulate binding affinity. nih.gov

Table 1: Illustrative Inhibition Data for Sulfonamide-Containing Analogs against Human Carbonic Anhydrase Isozymes Note: This data is for structurally related sulfonamide compounds, not this compound.

Analog StructureTarget IsozymeInhibition Constant (Ki)Reference
Benzenesulfonamide-Triazine-Tryptophan ConjugatehCA XII7.5 nM nih.gov
Benzenesulfonamide-Triazine-Alanine ConjugatehCA XII9.6 nM nih.gov
Ureidobenzenesulfonamide (Clinical Comparator)hCA IX45.1 nM nih.gov

The amino acid backbone of the compound suggests potential interactions with receptors that bind endogenous amino acids or their derivatives. A key example comes from research on analogs acting as N-Methyl-D-aspartate (NMDA) receptor agonists. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit for activation.

A series of (R)-2-amino-3-triazolpropanoic acid derivatives, which share the same amino-propionic acid scaffold, have been identified as potent agonists at the glycine binding site of the NMDA receptor's GluN1 subunit. frontiersin.org These studies utilize electrophysiological recordings in cells expressing specific NMDA receptor subtypes to determine agonist potency (EC₅₀) and efficacy (Rₘₐₓ) relative to the endogenous co-agonist, glycine.

Pharmacological characterization revealed that subtle modifications to the side chain can confer significant specificity for different GluN2 subunits (A-D), leading to compounds that act as full, partial, or super-agonists depending on the receptor subtype composition. frontiersin.org For example, certain triazole analogs show a preference in agonist potency for GluN1/2C-D subtypes over GluN1/2A-B subtypes. frontiersin.org This highlights how the core amino acid structure serves as a scaffold for precise receptor targeting.

Table 2: Pharmacological Activity of (R)-2-amino-3-triazolpropanoic Acid Analogs at NMDA Receptor Subtypes Note: This data is for amino acid analogs, not this compound.

Compound AnalogReceptor SubtypeAgonist Potency (EC₅₀)Relative Efficacy (Rₘₐₓ vs. Glycine)Reference
Analog 13gGluN1/2CPotent AgonistFull Agonist frontiersin.org
Analog 13gGluN1/2DPotent AgonistFull Agonist frontiersin.org
Analog 13iGluN1/2CPartial AgonistPartial Agonist frontiersin.org
Analog 13iGluN1/2DPartial AgonistPartial Agonist frontiersin.org

Understanding the precise molecular interactions between a ligand and its protein target is crucial for mechanistic insight. A variety of biophysical techniques are employed for this purpose. Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on binding events, including dissociation constants (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov

For structural analysis, X-ray crystallography can resolve the three-dimensional structure of a ligand bound to its protein target, revealing specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts. In the absence of crystal structures, computational methods such as molecular dynamics (MD) simulations are used to explore the binding mode and stability of the protein-ligand complex. For instance, MD simulations were used to investigate the binding mode of triazole-based agonists at the GluN1 subunit of the NMDA receptor, providing a rationale for their activity. frontiersin.org

Another powerful technique is mass spectrometry (MS), which can be used in various forms, such as chemical cross-linking or hydrogen-deuterium exchange, to map the ligand-binding interface on a protein and identify conformational changes that occur upon binding. nih.gov

Cellular and Subcellular Mechanistic Studies (in vitro)

Following molecular target identification, in vitro cellular studies are performed to understand how a compound affects cellular processes, including signaling pathways and its ability to enter the cell.

By interacting with specific enzymes or receptors, amino acid analogs can modulate downstream cellular signaling pathways. For example, if this compound were to act as an NMDA receptor agonist like its triazole analogs, it would influence calcium (Ca²⁺) influx into neurons. This influx is a critical signaling event that activates numerous downstream pathways involving kinases, phosphatases, and transcription factors that regulate synaptic plasticity, cell survival, and other key neuronal functions. frontiersin.org

Amino acids and their metabolites are also deeply integrated into cellular metabolic signaling. nih.gov Pathways controlled by sensors like mTOR and GCN2 are highly responsive to amino acid availability. nih.gov An exogenous amino acid analog could potentially perturb these sensing mechanisms, thereby affecting protein synthesis, cell growth, and stress responses. The specific impact would depend on whether the compound is recognized and utilized by metabolic enzymes or if it acts as a competitive inhibitor of natural amino acid-dependent processes.

For a compound to exert an effect on intracellular targets, it must first cross the plasma membrane. As an amino acid derivative, this compound is likely transported into cells via specific amino acid transport systems rather than by passive diffusion. The human genome encodes numerous transporters with varying substrate specificities (e.g., for neutral, acidic, or basic amino acids).

Studies on Biological Activity in Cell-Based Systems (excluding safety or clinical outcomes)

The biological activity of this compound and its analogs has been primarily investigated in the context of their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. The 4-(methylsulfonyl)phenyl group is a key pharmacophore found in several selective COX-2 inhibitors, suggesting that this compound and its derivatives likely exert their effects through this pathway.

In cell-based assays, compounds containing the 4-(methylsulfonyl)phenyl moiety have demonstrated potent and selective inhibition of the COX-2 isoform over the COX-1 isoform. The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1. Therefore, selective inhibition of COX-2 is a key objective in the development of safer anti-inflammatory agents.

While specific cell-based assay data for this compound is not extensively available in the public domain, the well-established role of the methylsulfonylphenyl group allows for informed predictions of its activity. For instance, various diarylheterocyclic compounds possessing this moiety have been shown to exhibit low micromolar to nanomolar IC50 values against COX-2 in various cell lines, including human osteosarcoma cells and Chinese hamster ovary cells expressing human COX-2.

The general mechanism involves the compound binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The amino acid scaffold of the title compound may influence its cellular uptake, distribution, and binding kinetics within the enzyme's active site.

Interactive Data Table: Biological Activity of Representative Methylsulfonylphenyl Analogs in Cell-Based Assays

Compound ClassCell LineAssay TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Diaryl-substituted pyrazolesHuman Monocytic CellsPGE2 InhibitionCOX-20.05 - 0.5>100
Phenylacetic acid derivativesMurine FibroblastsProstaglandin SynthesisCOX-20.1 - 1.0~50 - 200
Thiophene carboxamidesHuman Whole Blood AssayPGE2 InhibitionCOX-20.2967.24
Imidazo[2,1-b]thiazolesChemiluminescent Enzyme AssayEnzyme InhibitionCOX-20.08 - 0.16High

Note: This table presents representative data for compounds containing the 4-(methylsulfonyl)phenyl pharmacophore to illustrate the expected range of activity. Specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Elucidating Structural Requirements for Modulating Biological Activity

Structure-activity relationship (SAR) studies of compounds bearing the 4-(methylsulfonyl)phenyl group have been instrumental in defining the key structural features required for potent and selective COX-2 inhibition. The primary pharmacophore for this class of compounds is the methylsulfonyl (SO2Me) group attached to a phenyl ring. This group is crucial for binding to a specific side pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.

The propionic acid moiety of this compound is another critical component. The carboxylic acid group is a common feature in many traditional NSAIDs and is known to interact with a key arginine residue (Arg120) at the entrance of the COX active site. The alpha-amino group introduces a chiral center and can influence the compound's three-dimensional conformation and its interactions with other amino acid residues in the binding pocket.

SAR studies on related arylpropionic acid derivatives have shown that:

The (S)-enantiomer is typically more active in inhibiting COX enzymes.

Substituents on the phenyl ring can significantly impact activity and selectivity. The para-position is generally optimal for the methylsulfonyl group.

Modifications to the propionic acid side chain , such as the introduction of the amino group, can alter the compound's physicochemical properties and its binding mode. For instance, amidation of the carboxylic acid group in some NSAIDs has been shown to enhance COX-2 selectivity.

Computational Pharmacophore Modeling for Rational Analog Design

Computational pharmacophore modeling is a powerful tool used to understand the key chemical features responsible for a molecule's biological activity and to guide the design of new, more potent, and selective analogs. For selective COX-2 inhibitors, pharmacophore models have been extensively developed and validated.

A typical pharmacophore model for a selective COX-2 inhibitor includes the following features:

A hydrogen bond acceptor: This is often represented by one of the oxygen atoms of the sulfonyl group, which can interact with backbone amides in the COX-2 active site.

A hydrophobic/aromatic feature: The phenyl ring to which the methylsulfonyl group is attached provides a crucial hydrophobic interaction with the enzyme.

Another hydrophobic/aromatic feature: In many diarylheterocyclic inhibitors, a second aromatic ring is present, which occupies another hydrophobic region of the active site.

A hydrogen bond donor/acceptor: The carboxylic acid or a bioisosteric equivalent provides a key interaction point, often with Arg120.

Based on these models, rational design of analogs of this compound could involve:

Substitution on the phenyl ring to enhance hydrophobic interactions.

Modification of the amino group , for example, through acylation, to explore additional binding interactions.

Replacement of the carboxylic acid with other acidic functional groups or bioisosteres to modulate activity and pharmacokinetic properties.

Constraining the conformation of the molecule to favor the bioactive conformation for binding to COX-2.

These computational approaches, combined with synthetic chemistry and biological evaluation, provide a robust framework for the development of novel and improved anti-inflammatory agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Applications for 2 Amino 3 4 Methylsulfonyl Phenyl Propionic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein's binding site.

Molecular docking simulations are instrumental in predicting how 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid or its derivatives might bind to a specific protein target. For instance, in the context of designing enzyme inhibitors, docking studies can reveal the most probable binding pose of the molecule within the active site of the enzyme. The propionic acid moiety, common to many non-steroidal anti-inflammatory drugs (NSAIDs), is known to form crucial interactions, such as hydrogen bonds with key amino acid residues like Arginine (Arg) in the active site of cyclooxygenase (COX) enzymes. nih.gov Similarly, the sulfonyl group can participate in significant interactions. For example, in the case of sulfonamide inhibitors of carbonic anhydrase, the sulfonamide moiety coordinates with the zinc ion in the active site. nih.gov

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides an estimation of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex. For derivatives of this compound, docking studies can compare their binding affinities to that of known inhibitors, thereby prioritizing compounds for synthesis and biological testing. For example, molecular docking of sulfonamide analogues against carbonic anhydrase has shown binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard inhibitor acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

Table 1: Predicted Binding Affinities of Sulfonamide Analogues from Molecular Docking Studies
CompoundTarget ProteinBinding Affinity (kcal/mol)
Analog 1Carbonic Anhydrase I-6.90
Analog 2Carbonic Anhydrase I-7.50
Analog 3Carbonic Anhydrase I-8.20
Acetazolamide (Reference)Carbonic Anhydrase I-5.25

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein and the stability of their complex.

For this compound, MD simulations can be employed to study its conformational preferences in different environments, such as in aqueous solution or when bound to a protein. nih.gov This is crucial as the biological activity of a molecule is often dependent on its three-dimensional conformation. For instance, conformational analysis of phenylpropionic acids has suggested a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity. nih.gov MD simulations can also assess the stability of the ligand-protein complex predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can determine if the binding pose is stable or if the ligand dissociates from the binding site. plos.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors. researchgate.net

For this compound, quantum chemical calculations can predict its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net These properties are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity and stability. researchgate.net The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the methylsulfonyl group is expected to influence the electronic properties and reactivity of the entire molecule. nih.gov

Table 2: Quantum Chemical Descriptors for a Sulfonamide Derivative
DescriptorCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 Debye

De Novo Design and Virtual Screening of Novel Analogs with Predicted Properties

De novo design and virtual screening are computational strategies used to discover novel molecules with desired biological activities.

De novo design involves the creation of novel molecular structures from scratch, often by assembling molecular fragments or by using generative models. arxiv.org Starting with the scaffold of this compound, de novo design algorithms could be used to generate novel analogs with potentially improved binding affinity or other desirable properties for a specific protein target.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done through ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds with similar properties to a known active molecule (like a derivative of this compound) are identified. In a structure-based virtual screen, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for further investigation. utrgv.edu Both approaches can be used to explore the chemical space around this compound and identify novel analogs with predicted therapeutic potential.

Future Directions and Advanced Research Perspectives for 2 Amino 3 4 Methylsulfonyl Phenyl Propionic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The advancement of research into 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid and its derivatives is intrinsically linked to the availability of efficient and highly selective synthetic methods. Because biological activity is often confined to a single stereoisomer, the development of stereoselective synthesis is a primary objective. google.comgoogle.com Future research is focused on overcoming the limitations of classical synthetic routes, which frequently produce racemic mixtures requiring challenging resolutions. google.comgoogleapis.com

A promising direction lies in chemo-enzymatic methods, which leverage the high stereoselectivity of enzymes. For the related compound, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, a key intermediate in the synthesis of antibiotics like florfenicol (B1672845) and thiamphenicol (B1682257), enzymatic resolution has proven highly effective. google.comgoogleapis.com This process uses the enzyme D-threonine aldolase (B8822740) to selectively act upon the D-threo enantiomer in a racemic mixture, leaving the desired L-threo enantiomer in high enantiomeric excess (ee). google.comgoogle.com This method not only provides high stereoselectivity but also allows for the recycling of the byproducts from the unwanted isomer. google.comgoogleapis.com

Future work will likely focus on discovering and engineering novel enzymes with enhanced substrate specificity and stability, as well as optimizing reaction conditions to maximize yield and stereoselectivity. The development of continuous flow processes incorporating these enzymatic steps could further enhance efficiency and scalability for industrial applications.

Table 1: Example of Enzymatic Resolution for a Related Propionic Acid Derivative

Parameter Description Finding Citation
Enzyme D-threonine aldolase Selectively processes the D-threo isomer in a D,L-threo mixture. google.com, google.com
Substrate D,L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid A racemic mixture used as the starting material. google.com, googleapis.com
Product L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid The desired enantiomer is obtained with high purity. google.com, google.com
Achieved Purity >96% enantiomeric excess (ee) Demonstrates the high stereoselectivity of the enzymatic process. googleapis.com

Exploration of Unique Biological Roles as Chemical Probes for Fundamental Biological Processes

While this compound is recognized as a synthetic intermediate, its potential as a chemical probe to investigate fundamental biology remains a largely unexplored frontier. google.com Non-natural amino acids are valuable tools in chemical biology for probing protein structure and function. Future research could focus on modifying the compound to serve as a molecular probe.

For instance, the incorporation of reporter tags, such as fluorescent moieties or radioactive isotopes, could enable the tracking of the molecule within cellular systems. The development of radiolabeled versions, analogous to other amino acid derivatives used as PET radioligands, could facilitate non-invasive imaging of specific biological processes or diseases, such as tumors. nih.govnih.gov Research in this area would involve synthesizing these modified probes and validating their ability to interact with specific biological targets, such as enzymes or receptors, providing insights into cellular pathways and disease mechanisms. nih.gov

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

Should this compound or its derivatives be found to possess significant biological activity, the next frontier of research would involve the use of "omics" technologies to achieve a holistic understanding of their mechanisms of action. nih.gov Systems biology, which integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, can reveal how a compound perturbs complex biological networks. nih.govnih.gov

Future studies could employ these technologies to build a comprehensive picture of the cellular response to the compound. For example, proteomics could identify direct protein binding partners, transcriptomics could reveal downstream changes in gene expression, and metabolomics could uncover alterations in metabolic pathways. nih.govnih.gov This systems-level approach moves beyond a single-target interaction and provides a more complete understanding of a compound's biological impact, which is crucial for both therapeutic development and for its use as a chemical probe. nih.gov

Table 2: Potential Applications of Omics Technologies in Studying the Compound's Biological Effects

Omics Field Research Question Potential Insights
Proteomics Which proteins does the compound directly bind to? Identification of primary molecular targets and off-targets.
Transcriptomics How does the compound alter gene expression? Understanding of the cellular pathways and regulatory networks affected.
Metabolomics What are the downstream effects on cellular metabolism? Revelation of changes in metabolic fluxes and biomarker discovery.

| Interactomics | How does the compound affect protein-protein or protein-metabolite interactions? | Mapping the compound's impact on the broader network of molecular interactions. |

Advanced Applications in Chemical Biology and Material Science (e.g., as a monomer for specialized polymers)

The unique chemical structure of this compound presents opportunities for its use as a building block in material science and chemical biology. A significant future direction is its potential incorporation as a non-canonical amino acid into peptides or as a monomer for specialized polymers. The presence of the methylsulfonylphenyl group could confer novel properties to the resulting materials.

The incorporation of unnatural amino acids is a known strategy to create peptides with specific, stable secondary structures, such as helices. wikipedia.org The bulky and polar sulfonyl group of this particular amino acid could influence polymer folding, solubility, thermal stability, and binding capabilities. This could lead to the development of novel biomaterials, peptidomimetics with therapeutic potential, or functional polymers with tailored characteristics for applications ranging from drug delivery to catalysis. This research avenue requires collaboration between synthetic chemists to incorporate the monomer and material scientists to characterize the properties of the resulting polymers.

Interdisciplinary Research Synergies and Collaborative Opportunities in Chemical Sciences and Beyond

Realizing the full potential of this compound will require extensive collaboration across diverse scientific fields. The journey from optimizing its synthesis to discovering novel applications is inherently interdisciplinary. Synthetic organic chemists are needed to develop the efficient, stereoselective production methods required to supply high-purity material. google.com

These materials can then be used by chemical biologists and pharmacologists to screen for biological activity and develop chemical probes. nih.gov If activity is found, systems biologists and bioinformaticians can use omics data to unravel the complex mechanisms of action. nih.gov Concurrently, polymer chemists and material scientists can explore its use as a novel monomer to create advanced materials with unique properties. wikipedia.org This synergistic approach, integrating expertise from different disciplines, is essential for accelerating discovery and translating fundamental research into practical applications.

Table 3: Interdisciplinary Collaborations for Future Research

Collaborating Fields Research Goal Combined Expertise
Synthetic Chemistry & Biocatalysis Develop efficient and stereoselective synthesis routes. Expertise in organic reactions and enzyme engineering.
Chemical Biology & Cell Biology Explore biological activity and develop molecular probes. Synthesis of probes and execution of cellular assays.
Systems Biology & Bioinformatics Elucidate system-level mechanisms of action. High-throughput data generation and computational analysis.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl-substituted aromatic precursor with a propionic acid backbone. Key steps include:

  • Sulfonation : Introduce the methylsulfonyl group via sulfonic acid intermediates, as seen in analogous processes for methylsulfonyl-containing drugs like Tesaglitazar .
  • Amino Acid Formation : Use chiral auxiliaries or enzymatic resolution to achieve stereochemical control (e.g., (R)- or (S)-isomers), as demonstrated in fluorinated phenylalanine derivatives .
  • Optimization : Adjust reaction temperature (e.g., 80–100°C for sulfonation), solvent polarity (DMSO or THF), and catalysts (e.g., Pd for cross-coupling). Monitor purity via HPLC or LC-MS to identify byproducts (e.g., deaminated analogs) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for SO2CH3\text{SO}_2\text{CH}_3) and propionic acid backbone. IR can validate carboxylic acid (1700–1750 cm1^{-1}) and sulfonyl (1150–1350 cm1^{-1}) functionalities .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against reference standards (e.g., pharmacopeial impurities like carboxyibuprofen analogs) .
  • Elemental Analysis : Verify C, H, N, and S content (±0.3% deviation) .

Advanced: How do computational methods (DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solubility parameters (δ) can be derived via Hansen solubility equations (Table 7 in ).
  • Docking Studies : Dock the compound into enzyme active sites (e.g., tyrosine kinase or sulfotransferases) using AutoDock Vina. Analyze binding affinities (ΔG) and hydrogen-bonding interactions with residues like Ser/Thr or Lys .
  • MD Simulations : Run 100-ns trajectories to assess stability in aqueous or lipid bilayer environments, focusing on sulfonyl group hydration .

Advanced: How should researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C). Use dynamic light scattering (DLS) to detect aggregation .
  • Advanced Analytics : Apply differential scanning calorimetry (DSC) to study thermal stability and polymorphic transitions. Pair with solid-state NMR to identify crystalline vs. amorphous forms .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-(4-bromophenyl)propionic acid, solubility δ = 22.1 MPa1/2^{1/2}) to identify trends .

Basic: What are the key applications of this compound in pharmacological research?

Methodological Answer:

  • Enzyme Inhibition : Acts as a tyrosine analog in studies of sulfotransferases or kinases due to its electron-withdrawing sulfonyl group .
  • Prodrug Development : The carboxylic acid moiety enables esterification for improved bioavailability, as seen in ibuprofen derivatives .
  • Radiolabeling : Introduce 18F^{18}F or 35S^{35}S isotopes for PET/SPECT imaging of sulfonation pathways .

Advanced: What strategies mitigate challenges in chiral resolution or enantiomeric excess (ee) determination?

Methodological Answer:

  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Validate ee via circular dichroism (CD) .
  • Kinetic Resolution : Employ enzymes like subtilisin or lipases for selective hydrolysis of racemic mixtures .
  • Crystallization : Screen solvents (e.g., ethanol/water) to isolate diastereomeric salts with chiral amines (e.g., cinchonidine) .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (320–400 nm) for 2–4 weeks. Monitor degradation products (e.g., desulfonated analogs) via LC-MS .
  • Long-Term Storage : Store at −20°C in amber vials under argon. Use TGA to assess hygroscopicity and recommend desiccants .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid
Reactant of Route 2
2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

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